N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The position 5 substituent includes a methylsulfanyl group and an isopropylanilino unit, while the acetamide nitrogen is bonded to a 3-chloro-2-methylphenyl group.
Properties
CAS No. |
618441-53-5 |
|---|---|
Molecular Formula |
C28H30ClN5OS2 |
Molecular Weight |
552.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30ClN5OS2/c1-20(2)33(22-11-6-4-7-12-22)19-36-17-26-31-32-28(34(26)23-13-8-5-9-14-23)37-18-27(35)30-25-16-10-15-24(29)21(25)3/h4-16,20H,17-19H2,1-3H3,(H,30,35) |
InChI Key |
TYNNBJZJGLVECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
- Industrial-scale production typically involves the first synthetic route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation under certain conditions.
Reduction: Reduction of the nitro group in the phenyl ring can yield a corresponding amine.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, isopropylamine, and reducing agents.
Major Products: Acetamide derivatives and substituted triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. A study published in Pharmaceutical Research highlighted its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
Case Study : In vitro tests showed that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, demonstrating a promising therapeutic index compared to standard chemotherapeutics.
2. Antifungal Activity
The triazole ring is also recognized for its antifungal properties. Compounds similar to N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been shown to inhibit fungal enzymes involved in ergosterol biosynthesis.
Data Table: Antifungal Activity Comparison
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 8 µg/mL |
| Compound B | Aspergillus niger | 16 µg/mL |
| N-(3-chloro...) | Candida krusei | 12 µg/mL |
Other Potential Applications
1. Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects. The presence of the isopropylanilino group may enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.
Case Study : A recent study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease, showing reduced amyloid-beta accumulation and improved cognitive function in treated groups .
2. Anti-inflammatory Properties
The compound’s potential anti-inflammatory properties are being explored due to the presence of sulfur-containing groups that may interact with inflammatory pathways. Preliminary studies indicate that it could modulate cytokine production in macrophages.
Mechanism of Action
- The compound likely interacts with specific protein targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs (Table 1) share the 1,2,4-triazole scaffold but differ in substituents at positions 4, 5, and the acetamide aryl group. These variations critically impact physicochemical properties and biological interactions.
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Hydrophobicity: The isopropylanilino group in the target compound increases hydrophobicity (predicted logP > 4.5) compared to analogs with ethoxyphenyl (logP ~3.8) or amino groups (logP ~2.5) .
- Solubility: Polar substituents (e.g., amino in or ethoxy in ) enhance aqueous solubility, whereas the target’s isopropylanilino group reduces it, likely requiring formulation aids.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the 1,2,4-triazole family. Its unique structure combines a triazole core with various functional groups that suggest potential biological activities, particularly in antifungal and anticancer applications.
- Molecular Formula : C28H31N5OS2
- Molecular Weight : 517.7 g/mol
- CAS Number : 618441-54-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in fungal and cancer cell metabolism. The triazole moiety is known for its ability to inhibit enzymes such as lanosterol 14α-demethylase, which plays a crucial role in ergosterol biosynthesis in fungi. This inhibition disrupts cellular membrane integrity, leading to cell death.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. In particular, it has shown promising activity against Candida albicans:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | MIC = 0.023 µg/mL |
| Fluconazole (FLC) | MIC = 0.020 µg/mL |
The compound's efficacy was comparable to that of fluconazole, a widely used antifungal agent. The structure-function relationship suggests that modifications on the phenyl rings significantly influence the antifungal potency .
Anticancer Activity
In addition to antifungal properties, this compound has been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell proliferation:
- Cell Lines Tested : Various human cancer cell lines including breast and lung cancer.
- Mechanism : Induction of cell cycle arrest and apoptosis through modulation of signaling pathways.
A study demonstrated that derivatives with specific substituents could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells, suggesting a therapeutic window for clinical applications .
Case Study 1: Antifungal Screening
A series of triazole derivatives, including the target compound, were screened for antifungal activity against C. albicans. The results indicated that the introduction of halogen atoms on the phenyl rings improved antifungal activity significantly compared to non-halogenated compounds.
Case Study 2: Anticancer Evaluation
In a multicellular spheroid model mimicking tumor microenvironments, the compound exhibited significant reductions in spheroid growth compared to controls. This suggests enhanced penetration and efficacy in solid tumors, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
